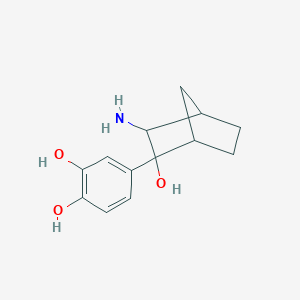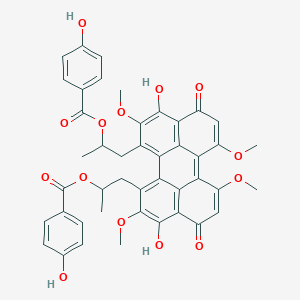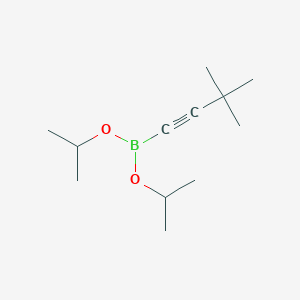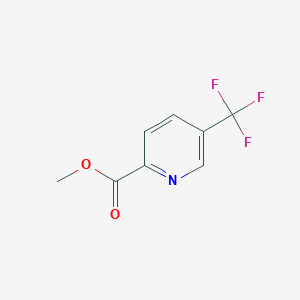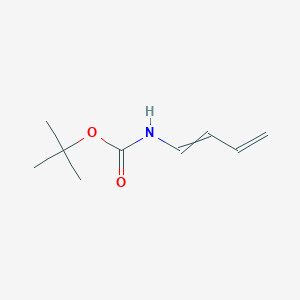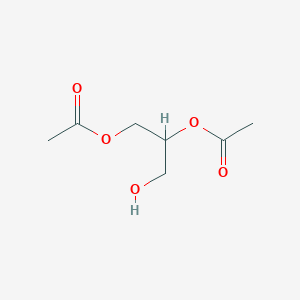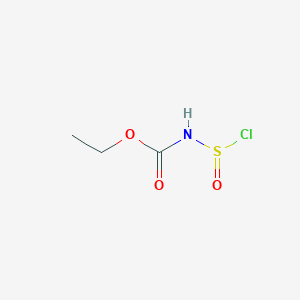
Ethyl N-chlorosulfinylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-chlorosulfinylcarbamate (ECSC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that has the chemical formula C3H6ClNO3S. ECSC is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
Ethyl N-chlorosulfinylcarbamate acts as an irreversible inhibitor of acetylcholinesterase. It binds covalently to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
生化学的および生理学的効果
Ethyl N-chlorosulfinylcarbamate has been shown to have both biochemical and physiological effects. It has been shown to cause a decrease in acetylcholinesterase activity in the brain, leading to an increase in acetylcholine levels. This can result in symptoms such as muscle twitching, tremors, and convulsions.
Ethyl N-chlorosulfinylcarbamate has also been shown to have toxic effects on the liver and kidneys. It has been shown to cause liver damage and renal failure in animal studies.
実験室実験の利点と制限
One of the advantages of using Ethyl N-chlorosulfinylcarbamate in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders.
One of the limitations of using Ethyl N-chlorosulfinylcarbamate in lab experiments is its toxicity. It can cause liver and kidney damage, and caution should be exercised when handling and using this compound.
将来の方向性
There are several future directions for research on Ethyl N-chlorosulfinylcarbamate. One area of research could be the development of new inhibitors of acetylcholinesterase based on the structure of Ethyl N-chlorosulfinylcarbamate. This could lead to the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Another area of research could be the development of new synthetic methods for Ethyl N-chlorosulfinylcarbamate. This could lead to the production of Ethyl N-chlorosulfinylcarbamate in a more efficient and cost-effective manner.
Conclusion:
In conclusion, Ethyl N-chlorosulfinylcarbamate is a versatile compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase and has been used to study the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders. Ethyl N-chlorosulfinylcarbamate has also been used as a reagent in the synthesis of various compounds. While Ethyl N-chlorosulfinylcarbamate has advantages for lab experiments, its toxicity should be taken into consideration. There are several future directions for research on Ethyl N-chlorosulfinylcarbamate, including the development of new inhibitors of acetylcholinesterase and new synthetic methods for Ethyl N-chlorosulfinylcarbamate.
合成法
Ethyl N-chlorosulfinylcarbamate can be synthesized by the reaction of ethyl carbamate with sulfuryl chloride and sodium chloride. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
科学的研究の応用
Ethyl N-chlorosulfinylcarbamate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Ethyl N-chlorosulfinylcarbamate has been used to study the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders such as Alzheimer's disease.
Ethyl N-chlorosulfinylcarbamate has also been used as a reagent in the synthesis of various compounds such as carbamates, thiocarbamates, and sulfonylureas. It has been used in the synthesis of insecticides, herbicides, and fungicides.
特性
CAS番号 |
115810-24-7 |
|---|---|
製品名 |
Ethyl N-chlorosulfinylcarbamate |
分子式 |
C3H6ClNO3S |
分子量 |
171.6 g/mol |
IUPAC名 |
ethyl N-chlorosulfinylcarbamate |
InChI |
InChI=1S/C3H6ClNO3S/c1-2-8-3(6)5-9(4)7/h2H2,1H3,(H,5,6) |
InChIキー |
NPXQGSWEEBJVRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)Cl |
正規SMILES |
CCOC(=O)NS(=O)Cl |
同義語 |
Carbamic acid, (chlorosulfinyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



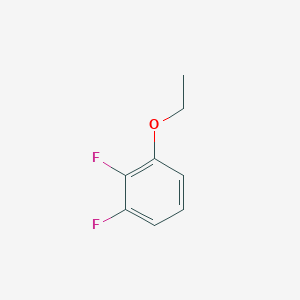
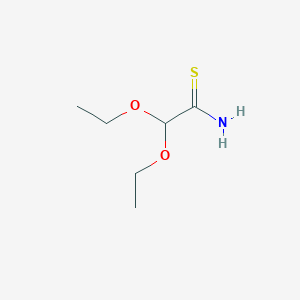
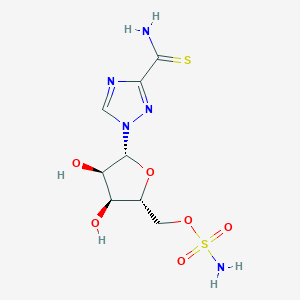
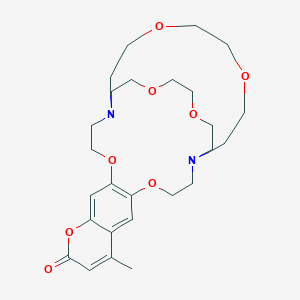
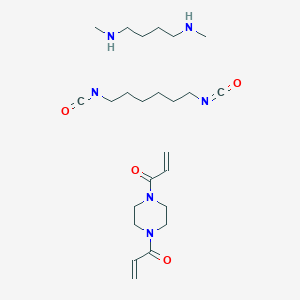
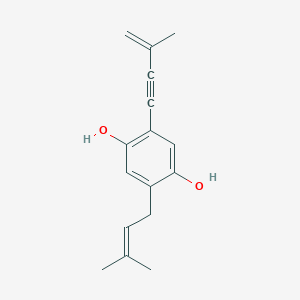
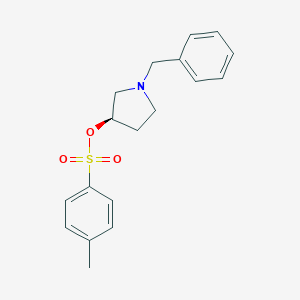
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
